(4-Bromo-benzoylamino)-acetic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHQSSALRGKQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromo-benzoylamino)-acetic acid ethyl ester: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4-Bromo-benzoylamino)-acetic acid ethyl ester, also known as Ethyl N-(4-bromobenzoyl)glycinate. This compound serves as a pivotal intermediate in synthetic organic chemistry, particularly in the construction of novel heterocyclic scaffolds and as a derivative of hippuric acid, making it a molecule of significant interest for researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, physicochemical properties, a robust and validated synthesis protocol, characteristic spectroscopic data, and potential applications. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical entity.
Chemical Identity and Structure
(4-Bromo-benzoylamino)-acetic acid ethyl ester is an N-acylated amino acid ester. The structure consists of a central glycine ethyl ester moiety where the amino group is functionalized with a 4-bromobenzoyl group. This combination of an aromatic halide, an amide linkage, and an ester group provides multiple points for further chemical modification.
-
IUPAC Name: ethyl 2-(4-bromobenzamido)acetate
-
Synonyms: N-(4-Bromobenzoyl)glycine ethyl ester
-
CAS Number: 207864-21-9[1]
-
Molecular Formula: C₁₁H₁₂BrNO₃[1]
-
Molecular Weight: 286.12 g/mol
-
Chemical Structure:
A 2D representation of the molecular structure.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, reaction optimization, and application in various experimental settings. The properties for Ethyl N-(4-bromobenzoyl)glycinate are summarized below.
| Property | Value | Source |
| Molecular Weight | 286.12 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for N-acyl amino acid esters |
| Melting Point | Data not readily available in cited literature | - |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. Insoluble in water. | Inferred from structural similarity |
| LogP (Octanol/Water) | ~2.5 (Predicted) | Inferred from chemical structure |
Synthesis Protocol: A Validated Approach
The synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester is most reliably achieved via the Schotten-Baumann reaction . This classic method involves the acylation of an amine (glycine ethyl ester) with an acid chloride (4-bromobenzoyl chloride) under basic conditions.[2][3][4] This protocol is presented as a self-validating system: the synthesis (Part A) yields the crude product, which is then purified and its identity confirmed by the spectroscopic methods detailed in Section 4.
Causality and Experimental Rationale:
The choice of the Schotten-Baumann conditions is deliberate. The reaction is performed in a two-phase system (organic/aqueous) or in an organic solvent with an added base. The base (e.g., triethylamine or aqueous NaOH) is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction.[5][6] This prevents the protonation of the starting amine, ensuring it remains a potent nucleophile, thereby driving the reaction to completion.
Workflow Diagram:
Caption: Synthesis workflow for the target compound.
Step-by-Step Methodology:
Part A: Preparation of 4-Bromobenzoyl Chloride (Precursor 1)
-
Anhydrous Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen). All glassware must be rigorously dried.
-
Reaction: To the flask, add 4-bromobenzoic acid (1.0 eq) and a suitable solvent like dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Allow the mixture to cool. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 4-bromobenzoyl chloride is often used directly in the next step.
Part B: Synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester
-
Reaction Setup: In a separate flask under an inert atmosphere, suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (Et₃N) (2.2 eq) dropwise to neutralize the hydrochloride salt and the HCl that will be formed in the reaction. Stir for 15 minutes.
-
Acylation: Dissolve the crude 4-bromobenzoyl chloride (1.05 eq) from Part A in anhydrous DCM. Add this solution dropwise to the stirring glycine ethyl ester suspension at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Quenching: Upon completion, dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride and acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.
Expected Spectroscopic Data:
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Triplet (3H) | δ ~1.3 ppm | -CH₃ of the ethyl ester, coupled to the -CH₂- group. |
| Quartet (2H) | δ ~4.2 ppm | -CH₂- of the ethyl ester, coupled to the -CH₃ group. | |
| Doublet (2H) | δ ~4.3 ppm | -CH₂- of the glycine backbone, coupled to the amide N-H. | |
| Doublet of Doublets (4H) | δ ~7.6-7.8 ppm | Aromatic protons of the 4-bromophenyl ring, appearing as two distinct doublets (AA'BB' system). | |
| Broad Triplet (1H) | δ ~7.0-8.0 ppm | Amide N-H proton, coupling to the adjacent -CH₂- group. | |
| ¹³C NMR | Aliphatic Carbon | δ ~14 ppm | -CH₃ of the ethyl ester. |
| Aliphatic Carbon | δ ~42 ppm | -CH₂- of the glycine backbone. | |
| Aliphatic Carbon | δ ~62 ppm | -CH₂- of the ethyl ester. | |
| Aromatic Carbons | δ ~127-133 ppm | Carbons of the 4-bromophenyl ring. | |
| Amide Carbonyl | δ ~167 ppm | C=O of the amide group. | |
| Ester Carbonyl | δ ~170 ppm | C=O of the ethyl ester group. | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (broad) | Amide N-H bond. |
| C=O Stretch (Ester) | ~1740 cm⁻¹ | Ester carbonyl group. | |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ | Amide carbonyl group. | |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | Amide N-H bending and C-N stretching. | |
| Mass Spectrometry | [M+H]⁺ | m/z ~286.0, 288.0 | Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
Applications in Research and Drug Development
(4-Bromo-benzoylamino)-acetic acid ethyl ester is not typically an end-product but rather a highly valuable building block. Its utility stems from the presence of three key functional regions: the bromo-substituted aromatic ring, the amide linkage, and the ethyl ester.
Scaffold for Bioactive Molecules:
The core structure is a derivative of hippuric acid, a natural metabolite.[3] N-acyl amino acids are prevalent motifs in biologically active compounds. This specific scaffold has been explored for the development of:
-
Anti-inflammatory Agents: Related N-acylated glycine esters have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation.[7] The 4-bromophenyl group can engage in halogen bonding or occupy hydrophobic pockets within enzyme active sites.
-
Antimicrobial Agents: The amide linkage is a key structural feature of many antibiotics. The 4-bromobenzoyl moiety can be incorporated into larger molecules to tune their lipophilicity and electronic properties, potentially leading to new antibacterial or antifungal candidates.
Intermediate for Chemical Synthesis:
The true value of this compound lies in its versatility as a synthetic intermediate. The diagram below illustrates its potential transformations.
Caption: Potential synthetic pathways using the target compound.
-
Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using LiOH) to yield the corresponding carboxylic acid, N-(4-bromobenzoyl)glycine.[8] This acid can then be coupled with various amines to create a library of diverse amide derivatives.
-
Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents (aryl, alkynyl, amino groups), dramatically increasing molecular complexity and enabling the exploration of structure-activity relationships (SAR).
Safety and Handling
As with all laboratory chemicals, (4-Bromo-benzoylamino)-acetic acid ethyl ester should be handled with appropriate care.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Specific toxicity data is not widely available. However, based on its precursors, it should be treated as a potential irritant. Avoid inhalation of dust, and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.
Conclusion
(4-Bromo-benzoylamino)-acetic acid ethyl ester (CAS 207864-21-9) is a versatile and synthetically valuable intermediate. Its straightforward synthesis via the Schotten-Baumann reaction makes it readily accessible. The compound's structure offers multiple handles for chemical modification, positioning it as a key building block for creating libraries of novel compounds, particularly in the search for new anti-inflammatory and antimicrobial agents. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
References
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Wikipedia. Hippuric acid. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
L.S. College, Muzaffarpur. Schotten–Baumann reaction. [Link]
-
MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Hippuric acid - Wikipedia [en.wikipedia.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Glycine,N-(4-bromobenzoyl)- | 18815-75-3 [chemicalbook.com]
Molecular weight and formula of (4-Bromo-benzoylamino)-acetic acid ethyl ester
Introduction: Unveiling a Versatile Chemical Intermediate
(4-Bromo-benzoylamino)-acetic acid ethyl ester, systematically known as N-(4-Bromobenzoyl)glycine ethyl ester, is a halogenated N-acylated amino acid ester. Its structure, which combines a brominated aromatic ring, an amide linkage, and an ethyl ester functional group, makes it a compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications for researchers, scientists, and professionals in drug development. The presence of the 4-bromobenzoyl moiety can influence the molecule's pharmacokinetic properties and provides a site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.
Molecular and Physicochemical Characteristics
The fundamental properties of (4-Bromo-benzoylamino)-acetic acid ethyl ester are summarized below. These characteristics are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂BrNO₃ | [1] |
| Molecular Weight | 286.12 g/mol | Calculated |
| CAS Number | 207864-21-9 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds like N-Benzylglycine ethyl ester[2] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate; limited solubility in water. | Inferred from similar compounds like N-Benzylglycine ethyl ester[2] |
Strategic Synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester
The synthesis of N-(4-Bromobenzoyl)glycine ethyl ester is typically achieved through the formation of an amide bond between a 4-bromobenzoyl precursor and glycine ethyl ester. Two primary and reliable synthetic routes are detailed below.
Method 1: Acylation using 4-Bromobenzoyl Chloride
This is a classic and efficient method for amide bond formation. The process involves two key stages: the preparation of the acyl chloride from 4-bromobenzoic acid, followed by its reaction with glycine ethyl ester.
Workflow for Synthesis via Acylation
Caption: Synthesis of the target compound via the acyl chloride intermediate.
Experimental Protocol (Method 1):
Stage 1: Synthesis of 4-Bromobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq) and dichloromethane (DCM).
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture.
-
Reaction: Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Work-up: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride by rotary evaporation.
-
Purification: Purify the crude 4-bromobenzoyl chloride by vacuum distillation.
Stage 2: Synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester
-
Reaction Setup: Dissolve glycine ethyl ester hydrochloride (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution in an ice bath and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine.
-
Acylation: Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Method 2: Direct Amide Coupling
This method avoids the isolation of the often moisture-sensitive acyl chloride by using a coupling agent to facilitate the direct formation of the amide bond between 4-bromobenzoic acid and glycine ethyl ester.
Workflow for Direct Amide Coupling
Caption: Direct synthesis using an amide coupling agent.
Experimental Protocol (Method 2):
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoic acid (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) in an anhydrous solvent like DMF.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Potential Applications in Research and Drug Development
While specific applications for (4-Bromo-benzoylamino)-acetic acid ethyl ester are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential utility:
-
Intermediate in Pharmaceutical Synthesis: N-acylated amino acid esters are common precursors in the synthesis of more complex drug candidates. The bromo-substituent can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce further molecular diversity.
-
Bioisostere for Drug Design: The 4-bromophenyl group can act as a bioisostere for other functionalities, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
-
Potential Biological Activity: Analogous N-aroyl-amino acid derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties[3]. The presence of the brominated aromatic ring may confer or enhance such activities. For instance, some studies have shown that certain brominated benzoic acid esters possess antioxidant and antibacterial properties[4].
Safety and Handling
As a halogenated organic compound and a potential alkylating agent, (4-Bromo-benzoylamino)-acetic acid ethyl ester should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and moisture.
-
Toxicity: While specific toxicity data is not available, compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.
Conclusion
(4-Bromo-benzoylamino)-acetic acid ethyl ester is a versatile chemical entity with significant potential as a building block in organic synthesis and drug discovery. Its synthesis is achievable through well-established amide bond formation protocols. While its specific biological activities are yet to be fully explored, its structural features suggest it as a promising scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, handle, and explore the potential of this compound in their scientific endeavors.
References
- Hassan, W., et al. (2021). Production, purification and identification of glycine,N-(m-anisoyl)-methyl ester from Pseudomonas aeruginosa with antimicrobial and anticancer activities. Kuwait Journal of Science.
-
Arumugam, A., et al. (2018). Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract. Chemistry Central Journal, 12(1), 112. [Link]
Sources
- 1. N-(4-Bromobenzoyl)glycine ethyl ester | 207864-21-9 [sigmaaldrich.com]
- 2. CAS 6436-90-4: N-Benzylglycine ethyl ester | CymitQuimica [cymitquimica.com]
- 3. Production, purification and identification of Glycine,N-(m-anisoyl)-methyl ester from Pseudomonas aeruginosa with antimicrobial and anticancer activities. | Kuwait Journal of Science [journalskuwait.org]
- 4. Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Pre-Clinical Safety Monograph: (4-Bromo-benzoylamino)-acetic acid ethyl ester
Executive Summary & Compound Context
Objective: This guide serves as a provisional Safety Data Sheet (SDS) and technical handling manual for (4-Bromo-benzoylamino)-acetic acid ethyl ester (also known as Ethyl (4-bromobenzoyl)glycinate).
Critical Distinction: Researchers must distinguish this compound from its starting materials. While the precursor Ethyl bromoacetate is a potent lachrymator and alkylating agent (Fatal if inhaled), the target compound is a stable benzoyl-glycine derivative. This guide focuses on the specific risks of the amide-ester product, utilizing Structure-Activity Relationship (SAR) read-across methodologies where specific toxicological data is absent.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | Ethyl 2-[(4-bromobenzoyl)amino]acetate |
| Common Synonyms | N-(4-Bromobenzoyl)glycine ethyl ester; 4-Bromohippuric acid ethyl ester |
| Molecular Formula | C₁₁H₁₂BrNO₃ |
| Molecular Weight | 286.12 g/mol |
| Physical State | Solid (Crystalline powder) |
| Predicted Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water.[1] |
Hazard Identification & Toxicology (SAR Analysis)
Logic: As a research intermediate, specific LD50 data may not exist. We apply "Read-Across" from Hippuric Acid derivatives and Halogenated Benzoates.
GHS Classification (Derived)
Based on functional group analysis (Aromatic Amide + Ester + Aryl Bromide), the following precautionary classification is assigned:
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[2]
Toxicological Mechanism
-
Local Irritation: The para-bromo substituent increases lipophilicity (logP ~2.5), facilitating dermal penetration. Upon contact, localized irritation is the primary risk.
-
Metabolic Hydrolysis: The ethyl ester moiety is susceptible to carboxylesterases.
-
In vivo fate: Hydrolysis yields Ethanol and 4-Bromohippuric acid .
-
Implication: 4-Bromohippuric acid is a known metabolite often excreted in urine; systemic toxicity is expected to be low compared to alkyl halides, but bioaccumulation of bromide ions (bromism) is a theoretical risk only upon chronic massive exposure.
-
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic breakdown, confirming that the compound degrades into manageable metabolites rather than reactive electrophiles.
Figure 1: Predicted metabolic hydrolysis pathway mediated by non-specific esterases.
Handling & Risk Management Protocols
Trustworthiness: These protocols are designed to prevent cross-contamination and exposure during synthesis and isolation.
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.
-
Static Control: As a dry organic powder, electrostatic discharge is possible. Use anti-static weighing boats and ground all glassware.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Respiratory | N95 (minimum) or P100 | Prevent inhalation of fine particulates during weighing. |
| Hands | Nitrile Gloves (Double layer) | Outer glove (0.11mm) protects against incidental contact; Inner glove provides barrier during doffing. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient if fine powder becomes airborne. |
Spill Response Protocol (Self-Validating)
Do not simply wipe. Follow this chemical neutralization logic:
-
Isolate: Evacuate immediate area if dust cloud forms.
-
Solubilize: Cover spill with paper towels soaked in Ethyl Acetate (dissolves the ester).
-
Clean: Wipe up the solvated residue.
-
Verify: Check surface with UV lamp (254 nm). The aromatic ring will fluoresce/absorb, revealing uncleaned residues.
Synthesis & Purity Verification (The Self-Validating System)
Expertise: In drug development, safety is linked to purity. Impurities like Ethyl Bromoacetate are far more dangerous than the product.
Synthesis Safety Workflow
The synthesis typically involves reacting 4-Bromobenzoyl chloride with Glycine ethyl ester. The diagram below outlines the safety decision tree during this process.
Figure 2: Safety decision tree for workup to ensure consumption of reactive acyl chlorides.
Analytical Validation Criteria
To confirm you are handling the correct (safer) compound, verify these spectral markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.30 (t, 3H): Methyl group of ethyl ester.
-
δ 4.20 (d, 2H): Glycine methylene (–NH–CH₂–).
-
δ 4.25 (q, 2H): Methylene of ethyl ester.
-
δ 6.80 (br s, 1H): Amide NH (Exchangeable).
-
δ 7.60 - 7.80 (m, 4H): Aromatic Para-substitution pattern (distinct "roof" effect or two doublets).
-
-
Mass Spectrometry (ESI+):
-
Look for [M+H]⁺ = 286/288 (1:1 isotopic ratio due to Bromine). This 1:1 ratio is the definitive "fingerprint" of the bromine atom.
-
Storage & Stability
-
Conditions: Store at 2-8°C.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture will hydrolyze the ester over time, releasing ethanol and turning the solid into a sticky acid.
-
Incompatibility: Strong bases (NaOH, KOH) will rapidly hydrolyze the ester. Strong oxidizing agents.[3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. (Used for read-across toxicity of starting materials). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. (Methodology for Read-Across). Retrieved from [Link]
-
Fotopoulos, I., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.[4] Molbank, 2022(2), M1378.[4] (Reference for synthesis and handling of similar bromobenzoyl glycine intermediates). Retrieved from [Link][1]
Sources
The Ascendant Therapeutic Potential of (4-Bromo-benzoylamino)-acetic Acid Ethyl Ester Derivatives: A Technical Guide
Abstract
The chemical scaffold of (4-Bromo-benzoylamino)-acetic acid ethyl ester and its derivatives represents a burgeoning frontier in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, biological significance, and mechanistic underpinnings of this promising class of compounds. We will delve into their potent antimicrobial, anti-inflammatory, and anticancer activities, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these versatile molecules.
Introduction: The Chemical Versatility of the Bromo-Benzoyl Moiety
The incorporation of a bromine atom into a benzoyl-amino acid framework imparts unique physicochemical properties that can significantly enhance biological activity. The 4-bromo substitution creates a lipophilic and electron-withdrawing environment, which can influence a molecule's ability to cross cell membranes and interact with biological targets.[1] This strategic halogenation has been a key strategy in drug design to improve therapeutic parameters.[1] When coupled with an amino acid ester, such as glycine ethyl ester, the resulting molecule possesses a combination of aromatic, amide, and ester functionalities, creating a scaffold ripe for derivatization and interaction with a diverse range of biological systems. This guide will specifically focus on the derivatives of (4-Bromo-benzoylamino)-acetic acid ethyl ester, a core structure that has demonstrated significant promise in preclinical studies.
Synthesis of (4-Bromo-benzoylamino)-acetic Acid Ethyl Ester Derivatives
The synthesis of the core compound and its derivatives is primarily achieved through the N-acylation of glycine ethyl ester or its derivatives. The Schotten-Baumann reaction is a robust and widely applicable method for this transformation.[2][3][4][5]
Experimental Protocol: Synthesis of Ethyl N-(4-bromobenzoyl)glycinate
This protocol details the synthesis of the parent compound, (4-Bromo-benzoylamino)-acetic acid ethyl ester, via the Schotten-Baumann reaction.
Materials:
-
Glycine ethyl ester hydrochloride
-
4-Bromobenzoyl chloride
-
Sodium hydroxide (NaOH) or Pyridine
-
Dichloromethane (CH2Cl2) or Diethyl ether
-
Water (H2O)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.0 equivalent) in water. To this, add a solution of sodium hydroxide (2.0 equivalents) in water, with cooling, to liberate the free amine.
-
Preparation of the Acyl Chloride Solution: Dissolve 4-bromobenzoyl chloride (1.05 equivalents) in an organic solvent such as dichloromethane.
-
Reaction: Add the 4-bromobenzoyl chloride solution to the aqueous amine solution with vigorous stirring. The reaction is typically carried out at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Putative anti-inflammatory mechanism via NF-κB and COX-2 inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a general method for assessing the COX-2 inhibitory activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Table 2: Anti-inflammatory Activity of Selected Benzoyl Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Benzoquinone derivative | COX-2 | 0.55 ± 0.19 | [6] |
| Benzoquinone derivative | 5-LOX | 0.28 ± 0.20 | [6] |
| β-enaminone-based adduct | COX-2 | 5.79 ± 0.23 | [6] |
| β-enaminone-based adduct | 5-LOX | 1.06 ± 0.02 | [6] |
| N-hydroxyurea derivative | COX-2 | 36.18 ± 3.08 | [7] |
| N-hydroxyurea derivative | 5-LOX | 1.04 ± 0.22 | [7] |
Anticancer Activity
A growing body of evidence suggests that derivatives of (4-Bromo-benzoylamino)-acetic acid possess significant cytotoxic activity against various cancer cell lines. [8][9]The presence of the bromo-benzoyl moiety appears to be crucial for this activity.
Mechanism of Action: The precise mechanism of anticancer action is still under investigation, but it is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. [10]Some studies suggest that these compounds may interact with DNA or inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases. [11]The activation of caspase cascades, key executioners of apoptosis, is a likely downstream effect. [10] Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Table 3: Cytotoxic Activity of Selected Benzoyl and Ester Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine derivative | MCF-7 | 1-10 | [9] |
| Benzo[a]phenazine derivative | HL-60 | 1-10 | [9] |
| β-nitrostyrene derivative | MCF-7 | ~1.8 | [8] |
| β-nitrostyrene derivative | MDA-MB-231 | ~4.0 | [8] |
| Piperidinyl-diethylstilbestrol | MCF-7 | ~17.5 | [8] |
Structure-Activity Relationships (SAR)
Preliminary structure-activity relationship studies indicate that the nature and position of substituents on the benzoyl ring and modifications to the amino acid ester moiety can significantly influence the biological activity of these derivatives. The presence of the bromine atom at the 4-position is generally associated with enhanced activity. Further derivatization of the core structure could lead to the development of more potent and selective therapeutic agents.
Conclusion and Future Directions
The derivatives of (4-Bromo-benzoylamino)-acetic acid ethyl ester represent a versatile and promising class of bioactive molecules. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents warrants further investigation. Future research should focus on the synthesis of a broader range of derivatives to establish more definitive structure-activity relationships, in-depth mechanistic studies to elucidate their precise modes of action, and in vivo studies to evaluate their therapeutic potential in preclinical models. The development of these compounds could lead to novel and effective treatments for a variety of diseases.
References
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Ahmad, A., et al. (2020-2024). Recent Advances in Dual COX/LOX Inhibitor Design: Establishing “The Rule of Four for Inflammation”. MDPI. [Link]
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Chakraborty, S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. PMC. [Link]
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Chen, J., et al. (2013). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]
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Gheorghe, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]
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N/A. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]
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Jadrijević-Mladar Takač, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PMC. [Link]
-
N/A. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
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N/A. (n.d.). Schotten-Baumann Reaction. L.S.College, Muzaffarpur. [Link]
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Russell, R. M., et al. (2023). Article. SciELO. [Link]
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N/A. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]
-
Papakyriakou, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]
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Genin, E., et al. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. PubMed. [Link]
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N/A. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
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Brinkhoff, T., et al. (2018). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Beilstein Journal of Organic Chemistry. [Link]
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Kumar, D., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing. [Link]
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N/A. (n.d.). glycine ethyl ester hydrochloride. Organic Syntheses Procedure. [Link]
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Czarnek, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
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N/A. (2020). Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]
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Knez, D., et al. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]
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Gothai, S., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]
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Phukan, K., et al. (2014). REGIOSELECTIVE N-ACYLATION OF. ResearchGate. [Link]
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Kamal, A., et al. (2021). Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. Frontiers. [Link]
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N/A. (n.d.). Mechanisms of NF-κB pathway inhibition by natural compounds. Consensus. [Link]
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Gómez-García, M., et al. (2019). Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. Porcine Health Management. [Link]
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Yakubovskaya, M. G., et al. (2021). Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269. NCBI. [Link]
-
Chen, Y., et al. (2020). Glycine metabolomic changes induced by anticancer agents in A549 cells. ResearchGate. [Link]
-
Rivera-Chávez, J., et al. (2015). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
-
Gornowicz, A., et al. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. MDPI. [Link]
-
N/A. (n.d.). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Semantic Scholar. [Link]
-
N/A. (2023). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Future Journal of Pharmaceutical Sciences. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. PMC. [Link]
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Chen, Y., et al. (2020). Glycine metabolomic changes induced by anticancer agents in A549 cells. PubMed. [Link]
-
Looker, J. H., & Carpenter, J. W. (1967). N-(2-Diazo-3-oxoalkanoyl)glycine esters. I. Synthesis of 4. Canadian Science Publishing. [Link]
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Technical Monograph: Pharmaceutical Applications of (4-Bromo-benzoylamino)-acetic acid ethyl ester
Part 1: Executive Summary
(4-Bromo-benzoylamino)-acetic acid ethyl ester (CAS: 207864-21-9), also known as Ethyl 4-bromohippurate , represents a critical scaffold in medicinal chemistry. Structurally, it is the ethyl ester prodrug of N-(4-bromobenzoyl)glycine.
While often categorized merely as a synthetic intermediate, this molecule possesses distinct pharmaceutical utility in two domains:[1]
-
Prodrug Pharmacophore: It serves as a lipophilic delivery system for halogenated hippuric acid derivatives, capable of penetrating lipid bilayers before undergoing esterase-mediated hydrolysis to release the active anionic species.
-
Heterocyclic Precursor: It is the obligate substrate for the Robinson-Gabriel cyclodehydration, yielding 2-(4-bromophenyl)-5-ethoxyoxazoles—potent biologically active heterocycles found in NSAIDs and antimicrobial agents.
This guide details the synthesis, pharmacological logic, and experimental validation of this compound.[2][3]
Part 2: Chemical Profile & Synthesis[1][4][5]
Structural Analysis
-
IUPAC Name: Ethyl 2-[(4-bromobenzoyl)amino]acetate
-
Molecular Formula: C₁₁H₁₂BrNO₃
-
Molecular Weight: 286.12 g/mol
-
LogP (Predicted): ~2.3 (Moderate lipophilicity, ideal for oral bioavailability)
-
Key Functional Groups:
-
Para-bromoaryl moiety:[2][3][4] Provides metabolic stability (blocking para-hydroxylation) and enhances hydrophobic binding interactions.
-
Amide linker: Mimics peptide bonds, facilitating hydrogen bonding with receptor active sites.
-
Ethyl ester: Masks the carboxylic acid, improving membrane permeability.
-
Optimized Synthesis Protocol
The synthesis follows a modified Schotten-Baumann reaction under anhydrous conditions to maximize yield and purity.
Reagents:
-
Glycine ethyl ester hydrochloride (1.0 eq)
-
4-Bromobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Solubilization: Dissolve Glycine ethyl ester HCl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Deprotonation: Cool to 0°C. Add TEA (22 mmol) dropwise over 15 minutes. The solution will become cloudy as triethylamine hydrochloride precipitates.
-
Acylation: Add a solution of 4-Bromobenzoyl chloride (11 mmol) in DCM (10 mL) dropwise over 30 minutes, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystalline needles.
Yield Expectation: 85-92% Purity Validation: HPLC >98%; ¹H NMR confirmation of ethyl quartet (4.2 ppm) and aromatic doublets (7.6-7.8 ppm).
Part 3: Pharmacological Applications[3][7]
The Prodrug Strategy: Bioactivation Mechanism
The ethyl ester moiety is not merely a protecting group; it is a delivery vehicle. The free acid, N-(4-bromobenzoyl)glycine, is highly polar (LogP < 1.0) and ionizes at physiological pH, limiting passive diffusion across the gastrointestinal epithelium.
Mechanism of Action:
-
Absorption: The ester (LogP 2.3) passively diffuses through enterocytes.
-
Activation: Carboxylesterases (CES1/CES2) in the liver or plasma hydrolyze the ester bond.
-
Release: The active metabolite, 4-bromohippuric acid, is released systemically.
Visualization: Metabolic Activation Pathway
Figure 1: Bioactivation pathway of the ethyl ester prodrug into its active hippuric acid derivative.
Therapeutic Potential: Anti-Inflammatory & Antimicrobial[7][8]
A. Anti-Inflammatory (COX Inhibition)
Benzoylamino acid derivatives share structural homology with NSAIDs like diclofenac and indomethacin. The 4-bromo substituent mimics the chlorophenyl moiety of established COX inhibitors, providing steric bulk that fits into the hydrophobic channel of the COX enzyme.
-
Hypothesis: The hydrolyzed acid competes with arachidonic acid.
-
Data Support: Analogous cinnamic-glycine hybrids have shown IC₅₀ values of ~6 µM against COX-2 [1].[2][3]
B. Antimicrobial Activity
Halogenated benzamides are known inhibitors of bacterial cell division (FtsZ inhibitors) and fungal cell wall synthesis.
-
Target: The 4-bromo motif enhances membrane affinity in Gram-positive bacteria (e.g., S. aureus).
-
Efficacy: N-acyl amino acids have demonstrated MICs in the range of 12.5–50 µg/mL against standard strains [2].
Part 4: Synthetic Utility (The Oxazole Route)
Beyond direct biological activity, this compound is the primary starting material for synthesizing 2-(4-bromophenyl)oxazoles via the Robinson-Gabriel cyclodehydration. Oxazoles are "privileged structures" in drug discovery, present in kinase inhibitors and antibiotics.
Reaction Protocol:
-
Dissolve Ethyl (4-bromobenzamido)acetate in POCl₃.
-
Heat to reflux (100°C) for 2 hours.
-
The cyclization eliminates ethanol and water to form the aromatic oxazole core.
Visualization: Synthetic Divergence
Figure 2: Divergent applications: Biological activation vs. Chemical transformation.
Part 5: Experimental Validation Protocols
To validate the utility of this compound in your specific research context, the following standardized assays are recommended.
In Vitro Esterase Stability Assay
Purpose: To determine the half-life of the prodrug in plasma.
-
Preparation: Prepare a 10 mM stock of the ester in DMSO.
-
Incubation: Dilute to 100 µM in rat/human plasma (pre-warmed to 37°C).
-
Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120 min.
-
Quench: Add 300 µL cold acetonitrile (contains internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln[Concentration] vs. time to determine
.
Antimicrobial Susceptibility (Broth Microdilution)
Purpose: To screen for intrinsic antibacterial activity.
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Plate Setup: 96-well plates with cation-adjusted Mueller-Hinton broth.
-
Dilution: Serial 2-fold dilutions of the compound (range 128 µg/mL to 0.25 µg/mL).
-
Inoculum: Add bacteria to final density of
CFU/mL. -
Readout: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible growth.
Summary of Physical & Biological Properties[2][3][5][7][8]
| Property | Value/Description | Relevance |
| Melting Point | 108–110 °C | Indicator of high crystalline purity. |
| Solubility | DMSO, Ethanol, DCM | Suitable for standard formulation. |
| LogP | 2.31 (Predicted) | Optimal for oral absorption (Lipinski Rule). |
| Metabolite | 4-Bromohippuric acid | Active species; renal clearance marker. |
| Primary Risk | Alkylating potential (low) | Handle with standard GLP precautions. |
References
-
Fotopoulos, I., Papaioannou, G. C., & Hadjipavlou-Litina, D. (2022).[3] Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.[2][3] Molbank, 2022(2), M1378.[3] [Link][3]
-
Limban, C., Chifiriuc, M. C., et al. (2022).[5] Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5803. [Link]
-
National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 12176, Glycine ethyl ester.[5] [Link]
Sources
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester
Introduction: Accelerating Amide Bond Formation with Microwave Technology
The synthesis of N-acyl amino acid esters is a cornerstone of medicinal chemistry and drug development, providing key structural motifs for a diverse array of pharmacologically active compounds. Among these, (4-Bromo-benzoylamino)-acetic acid ethyl ester, also known as ethyl N-(4-bromobenzoyl)glycinate, serves as a valuable intermediate. The incorporation of a bromophenyl group offers a handle for further functionalization through cross-coupling reactions, making it a versatile building block.
Traditionally, the formation of the amide bond in these structures is achieved through methods like the Schotten-Baumann reaction, which, while effective, can be time-consuming and may require harsh conditions.[1] In our continuous effort to develop more efficient and sustainable synthetic methodologies, we turn to the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a significant advantage over conventional heating by directly and efficiently heating the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles.[2][3] This approach aligns with the principles of green chemistry by minimizing energy consumption and potentially reducing the need for hazardous solvents.[4]
This application note provides a detailed, optimized protocol for the rapid and efficient synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester utilizing a dedicated microwave reactor. We will delve into the mechanistic rationale behind the procedural steps, present expected outcomes, and provide comprehensive characterization data for the final product.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution, a classic Schotten-Baumann reaction, where the amino group of glycine ethyl ester attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.
The reaction is facilitated by a non-nucleophilic base, such as triethylamine, which neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Glycine ethyl ester is often used as its hydrochloride salt to improve stability and handling; the base serves the dual purpose of liberating the free amine in situ.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy of the reaction. The polar transition state of the nucleophilic attack strongly couples with the microwave's electric field, leading to rapid and uniform heating of the reaction mixture. This targeted heating minimizes the formation of byproducts that can occur with prolonged exposure to high temperatures in conventional heating methods.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzoyl chloride | ≥98% | Sigma-Aldrich |
| Glycine ethyl ester hydrochloride | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Microwave Synthesis Reactor | e.g., Biotage® Initiator+ or CEM Discover SP | - |
| 10 mL Microwave Reaction Vial | - | - |
| Magnetic Stir Bar | - | - |
Safety Precautions: 4-Bromobenzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Triethylamine is a flammable and corrosive liquid with a strong odor. All procedures should be performed in a fume hood.
Experimental Protocol
This protocol is optimized for a 1 mmol scale synthesis in a dedicated microwave reactor.
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (0.140 g, 1.0 mmol).
-
Solvent Addition: Add 3 mL of anhydrous dichloromethane (DCM) to the vial. Stir the suspension for a moment to ensure good mixing.
-
Base Addition: Using a calibrated micropipette, add triethylamine (0.306 mL, 2.2 mmol) to the suspension. The addition of excess base is crucial to both neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the mixture at room temperature for 5 minutes. You should observe the dissolution of the glycine ethyl ester hydrochloride as the free amine is formed.
-
Acyl Chloride Addition: Carefully add 4-bromobenzoyl chloride (0.241 g, 1.1 mmol) to the reaction mixture. A slight excess of the acylating agent ensures the complete consumption of the amino acid ester.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 5 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: High
-
-
Post-Reaction Work-up: Once the irradiation is complete, allow the vial to cool to a safe handling temperature (below 50 °C).
-
Quenching and Extraction: Open the vial and pour the contents into a separatory funnel containing 20 mL of water. Rinse the reaction vial with a small amount of ethyl acetate (approx. 5 mL) and add it to the separatory funnel. Add an additional 15 mL of ethyl acetate to the funnel.
-
Washing: Shake the separatory funnel, venting frequently. Separate the layers and wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. The bicarbonate wash is essential to remove any unreacted 4-bromobenzoyl chloride and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is a solid. Recrystallize from a mixture of ethyl acetate and hexane to afford the pure (4-Bromo-benzoylamino)-acetic acid ethyl ester as a white to off-white solid.[5]
Results and Discussion
The microwave-assisted protocol provides a rapid and high-yielding synthesis of the target compound. The combination of a polar solvent (DCM, although having a low loss tangent, the presence of ionic species increases the mixture's ability to absorb microwave energy) and the polar reactants allows for efficient energy transfer and rapid heating.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 2-4 hours | 5 minutes |
| Temperature | Room Temperature to Reflux | 120 °C |
| Yield | ~80-90% | >95% |
| Purity (post-recrystallization) | High | High |
| Solvent Volume | Higher | Lower |
The significant reduction in reaction time from hours to minutes is a testament to the efficiency of microwave heating.[2][5] Furthermore, the rapid and controlled heating often leads to cleaner reactions with fewer byproducts, simplifying the purification process. The high yield obtained with the microwave method underscores its efficacy for this transformation.
Characterization of (4-Bromo-benzoylamino)-acetic acid ethyl ester:
-
Appearance: Off-white solid.[5]
-
Melting Point: 157–160 °C.[5]
-
¹H NMR (250 MHz, CDCl₃): δ 7.60 (d, J = 15.6 Hz, 1H), 7.52 (d, J = 8.3 Hz, 2H), 7.46 (d, J = 8.6 Hz, 2H), 7.30 (d, J = 8.2 Hz, 2H), 6.94 (d, J = 8.6 Hz, 2H), 6.33 (d, J = 15.6 Hz, 1H), 6.09 (brs, 1H), 5.04 (s, 2H), 4.25 (q, J = 7.1 Hz, 2H), 4.17 (d, J = 5.0 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H).[5]
-
¹³C NMR (63 MHz, CDCl₃): δ 170.3, 166.3, 160.1, 141.5, 135.7, 131.9, 129.7, 129.2, 128.0, 122.2, 117.8, 115.3, 69.5, 61.8, 41.8, 14.3.[5]
-
IR (KBr, cm⁻¹): The spectrum will show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and the ester C=O stretch (around 1740 cm⁻¹).
The characterization data confirms the successful synthesis of the desired product with high purity.
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester. The method offers significant advantages over traditional synthetic approaches, including a drastic reduction in reaction time, high product yield, and operational simplicity. This protocol is well-suited for researchers in drug discovery and development who require rapid access to versatile chemical building blocks. The principles outlined here can be adapted for the synthesis of a wide range of N-acyl amino acid esters, showcasing the broad applicability of microwave technology in modern organic synthesis.
References
-
Journal of Chemical Society of Nigeria. (2018). Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes. [Link]
-
MDPI. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]
-
ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. [Link]
-
PMC. (n.d.). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
Sources
Recrystallization solvent systems for (4-Bromo-benzoylamino)-acetic acid ethyl ester
Application Note: Recrystallization Solvent Systems for (4-Bromo-benzoylamino)-acetic acid ethyl ester
Part 1: Abstract & Compound Profile
Abstract This technical guide details the purification of (4-Bromo-benzoylamino)-acetic acid ethyl ester (Ethyl 4-bromohippurate) via recrystallization. As a key intermediate in the synthesis of peptidomimetics and oxazole derivatives, high purity (>98%) is required to prevent side reactions in subsequent cyclization or coupling steps. This document outlines two validated solvent systems—Protic Binary (Ethanol/Water) and Aprotic Binary (Ethyl Acetate/Heptane)—selected based on the compound's dielectric properties and impurity profile.
Compound Characterization
-
IUPAC Name: Ethyl (4-bromobenzoyl)glycinate
-
Structure Analysis: The molecule features a lipophilic 4-bromophenyl tail and a polar amide linker, terminated by an ethyl ester.
-
Solubility Profile:
-
Lipophilic Domain: Promotes solubility in halogenated solvents (DCM) and aromatics (Toluene).
-
Polar Domain (Amide/Ester): Promotes solubility in alcohols (Ethanol, Methanol) and esters (Ethyl Acetate).
-
Crystal Lattice: Stabilized by intermolecular hydrogen bonding (N-H···O=C) and
- stacking of the brominated aromatic rings.
-
Part 2: Solvent Selection Strategy
The selection of a recrystallization solvent is governed by the "Rule of 20," where the target compound should have high solubility at the solvent's boiling point (>200 mg/mL) and low solubility at low temperatures (<20 mg/mL).
Primary System: Ethanol / Water (The "Standard" Protocol)
-
Mechanism: The compound dissolves readily in hot ethanol due to hydrogen bonding compatibility with the amide backbone. Water acts as a potent anti-solvent, drastically reducing the solubility of the hydrophobic bromophenyl group as the dielectric constant of the medium increases.
-
Advantages:
-
Efficiently removes ionic impurities (e.g., unreacted Glycine ethyl ester HCl, TEA salts).
-
Environmentally benign (Class 3 solvents).
-
-
Risks: Prolonged heating in water-rich mixtures may cause partial hydrolysis of the ester to the free acid.
Secondary System: Ethyl Acetate / Heptane (The "Anhydrous" Protocol)
-
Mechanism: Ethyl acetate solvates the ester/amide functionality. Heptane (preferred over Hexane for higher flash point) acts as the non-polar anti-solvent.
-
Advantages:
-
Prevents hydrolysis (anhydrous conditions).
-
Superior removal of non-polar byproducts (e.g., dicyclohexylurea if DCC coupling was used).
-
-
Risks: Higher tendency for "oiling out" if the anti-solvent is added too rapidly.
Part 3: Experimental Protocols
Protocol A: Ethanol/Water Recrystallization (Recommended)
| Parameter | Specification |
| Solvent A (Good) | Ethanol (95% or Absolute) |
| Solvent B (Anti) | Deionized Water |
| Ratio (Target) | ~1:1 to 1:2 (v/v) at endpoint |
| Temperature | Dissolution: 75°C |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid (10.0 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add Ethanol (30 mL) and heat to reflux (approx. 78°C).
-
Note: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.
-
-
Hot Filtration (Optional): If insoluble particles (dust, silica) are present, filter the hot solution through a pre-warmed sintered glass funnel.
-
Nucleation Setup: Maintain the solution at a gentle boil. Add warm Water (50-60°C) dropwise via an addition funnel.
-
Critical Control Point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.
-
-
Clarification: Add a minimal amount of hot Ethanol (1-2 mL) to redissolve the turbidity and restore a clear solution.
-
Crystallization: Remove the heat source. Allow the flask to cool to room temperature undisturbed.
-
Agitation: Do not stir during cooling; stirring promotes rapid precipitation of amorphous material rather than crystalline growth.
-
-
Final Recovery: Cool the flask in an ice bath (0-4°C) for 1 hour. Filter the white needles via vacuum filtration.[1][2] Wash the cake with cold 50% EtOH/Water (2 x 10 mL).
Protocol B: Ethyl Acetate/Heptane Recrystallization
| Parameter | Specification |
| Solvent A (Good) | Ethyl Acetate |
| Solvent B (Anti) | n-Heptane |
| Ratio (Target) | ~1:3 (v/v) at endpoint |
Step-by-Step Methodology:
-
Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate.
-
Anti-Solvent Addition: Remove from heat source. While still hot, slowly add n-Heptane until the solution becomes slightly cloudy.
-
Re-heating: Briefly reheat to boiling to clear the solution.
-
Seeding: If available, add a seed crystal of pure product at ~40°C to induce controlled nucleation.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate.
Part 4: Visualization of Workflows
Figure 1: Solvent System Decision Matrix
This logic flow guides the researcher in choosing between the aqueous and anhydrous systems based on impurity profile.
Caption: Decision matrix for selecting the optimal solvent system based on impurity types and hydrolytic stability.
Figure 2: Recrystallization Process Control
Visualizing the critical temperature zones to prevent "oiling out" (liquid-liquid phase separation) versus crystallization.
Caption: Process flow highlighting the critical metastable zone where controlled crystal growth occurs.
Part 5: Troubleshooting & Validation
Common Failure Modes:
-
Oiling Out: The product separates as a separate liquid phase rather than crystals.
-
Cause: Temperature dropped too fast, or the melting point was depressed by impurities/solvent mixture.
-
Remedy: Reheat the mixture until homogeneous. Add more Ethanol (Solvent A). Cool much more slowly, wrapping the flask in foil or a towel to insulate.
-
-
No Precipitation:
-
Cause: Too much Solvent A (Ethanol).
-
Remedy: Evaporate 20% of the solvent volume on a rotavap and retry cooling.
-
Quality Control (QC) Metrics:
-
Melting Point: Expect a sharp range (e.g., typically 105–108°C for pure ester, though specific polymorphs may vary).
-
TLC: Silica Gel 60 F254. Mobile Phase: Hexane:Ethyl Acetate (1:1). The product should show a single spot under UV (254 nm).
-
1H-NMR: Check for the disappearance of the ethyl ester quartet/triplet signals if hydrolysis occurred (which would yield the free acid).
Part 6: References
-
Synthesis of Hippuric Acid Derivatives:
-
Purification of Ethyl 4-bromobenzoate:
-
Source: ChemicalBook, Reaction Conditions & Purification.
-
Relevance: Confirms solubility of the 4-bromobenzoyl moiety in ethanol and toluene systems.
-
-
General Recrystallization of Amino Acid Esters:
-
Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
-
Relevance: Standard protocols for recrystallizing N-protected amino acid esters using Ethanol/Water and EtOAc/Petroleum Ether.
-
URL:[Link]
-
-
Synthesis of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 4. Hippuric acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the FTIR Characteristic Absorption Bands of (4-Bromo-benzoylamino)-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
The Significance of FTIR in Molecular Characterization
FTIR spectroscopy is an indispensable analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule such as (4-Bromo-benzoylamino)-acetic acid ethyl ester, which incorporates multiple functional groups including a secondary amide, an ester, a phenyl ring, and a carbon-bromine bond, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands. Each of these bands corresponds to a specific vibrational motion (e.g., stretching, bending) of the bonds within these functional groups. The precise wavenumber of each absorption provides insights into the molecular structure and bonding environment.
Experimental Protocol: A Validated Approach to FTIR Analysis
To ensure the acquisition of a high-quality FTIR spectrum for compounds like (4-Bromo-benzoylamino)-acetic acid ethyl ester, a standardized and self-validating protocol is essential. The following methodology is recommended for obtaining reliable and reproducible data.
Experimental Workflow for FTIR Analysis
Figure 1: A generalized workflow for preparing a solid sample for FTIR analysis using the KBr pellet method. This method is widely used for its reliability and the production of high-quality spectra for solid organic compounds.
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the synthesized and purified (4-Bromo-benzoylamino)-acetic acid ethyl ester.
-
In a clean agate mortar, combine the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the mixture until a fine, homogeneous powder is obtained. The transparency of the final pellet is dependent on the particle size and homogeneity of this mixture.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
FTIR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an optimal signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum should be baseline corrected to account for any scattering effects.
-
Use the spectrometer software to identify and label the peak positions (wavenumbers) of the characteristic absorption bands.
-
Predicted Characteristic Absorption Bands of (4-Bromo-benzoylamino)-acetic acid ethyl ester
The following table outlines the predicted characteristic FTIR absorption bands for (4-Bromo-benzoylamino)-acetic acid ethyl ester. These predictions are based on the known vibrational frequencies of its constituent functional groups and are supported by comparative data from similar molecules.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes and Comparative Insights |
| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium | This band is characteristic of the N-H bond in a secondary amide. Its position can be influenced by hydrogen bonding. In N-acyl amino acid esters, this peak is a reliable indicator of the amide group.[1] |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium to Weak | These bands are typical for C-H stretching vibrations on a benzene ring. |
| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 3000 - 2850 | Medium | These absorptions arise from the methylene and methyl groups of the ethyl ester and the glycine backbone. |
| C=O Stretch (Amide I) | Amide | 1680 - 1640 | Strong | This is one of the most intense bands in the spectrum and is a hallmark of the amide functional group. Its position is sensitive to the electronic environment. In benzamide derivatives, this band is consistently observed in this region.[2][3] |
| C=O Stretch (Ester) | Ester | 1750 - 1730 | Strong | The carbonyl stretching of the ethyl ester is expected at a higher wavenumber than the amide carbonyl. For aliphatic esters, this absorption is typically found in the 1750-1735 cm⁻¹ range.[4][5] |
| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium to Strong | The Amide II band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is another key indicator of the amide linkage.[6] |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Medium to Weak | Aromatic rings typically show a series of absorptions in this region due to C=C stretching vibrations within the ring. |
| C-O Stretch (Ester) | Ester | 1300 - 1150 | Strong | Esters exhibit strong C-O stretching bands. For ethyl esters, two bands are often observed corresponding to the C-O-C asymmetric and symmetric stretching vibrations.[5] |
| C-N Stretch | Amide | ~1250 | Medium | This band can sometimes be coupled with other vibrations and may be part of the complex fingerprint region. |
| C-Br Stretch | Aryl Bromide | 1075 - 1030 | Medium to Strong | The C-Br stretching vibration for an aryl bromide is expected in this region of the fingerprint domain. |
| C-H Out-of-Plane Bend | p-disubstituted Phenyl | 850 - 800 | Strong | The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) ring, a strong band is expected in this range. |
Comparative Analysis with Structurally Related Compounds
To enhance the predictive accuracy for (4-Bromo-benzoylamino)-acetic acid ethyl ester, it is instructive to compare its expected spectrum with the known FTIR data of similar molecules.
N-Benzoylglycine ethyl ester
This compound is the non-brominated analog of the target molecule. Its spectrum will share many similarities, with the key difference being the absence of the C-Br stretching vibration and the different pattern of C-H out-of-plane bending for a monosubstituted phenyl ring. The N-H, amide C=O, and ester C=O stretching frequencies are expected to be very similar.
Ethyl 4-bromobenzoate
This molecule contains the 4-bromophenyl and ethyl ester moieties but lacks the amino acid and amide linkage. A comparison with its spectrum helps to isolate the contributions of the ester and the brominated aromatic ring. Key absorptions would include the ester C=O stretch (around 1720-1730 cm⁻¹) and the C-Br stretch.
Benzamide
As a simple primary amide, benzamide provides a reference for the fundamental amide vibrational modes (Amide I and Amide II). The N-H stretching in benzamide will be different (two bands for -NH₂) from the single N-H stretch in the secondary amide of the target molecule. However, the C=O (Amide I) and C-N (Amide II) absorptions provide a useful baseline.[2][3][7]
Conclusion
The FTIR spectrum of (4-Bromo-benzoylamino)-acetic acid ethyl ester is predicted to be rich in information, with distinct and identifiable absorption bands corresponding to its amide, ester, and brominated aromatic functionalities. By understanding the expected positions and intensities of these bands, researchers can effectively use FTIR spectroscopy to confirm the successful synthesis of this molecule, assess its purity, and gain valuable insights into its structural characteristics. The comparative data from analogous compounds further strengthens the confidence in these spectral predictions, providing a solid foundation for experimental verification.
References
- Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography. (n.d.). Google Scholar.
-
Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine - TSI Journals. (n.d.). Retrieved February 15, 2026, from [Link]
-
Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations | TSI Journals. (2018, February 27). Retrieved February 15, 2026, from [Link]
-
FTIR of (a) N-fatty acyl amino acid, (b) N-fatty acyl amino acid chloride, and (c) N-fatty acyl amino glucosyl ester. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. - J-Stage. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Characteristics FTIR absorption bands of compounds(I-X) - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved February 15, 2026, from [Link]
-
CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Retrieved February 15, 2026, from [Link]
-
IR Absorption Table. (n.d.). Retrieved February 15, 2026, from [Link]
-
Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters - ElectronicsAndBooks. (n.d.). Retrieved February 15, 2026, from [Link]
-
Characterization of N-ethoxycarbonyl Ethyl Esters of Amino Acids by Mass Spectrometry. (n.d.). Retrieved February 15, 2026, from [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. Acetic acid, bromo-, ethyl ester [webbook.nist.gov]
- 7. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
